molecular formula C14H18Cl2N2O B5038719 N-(2,3-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide

N-(2,3-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide

Cat. No. B5038719
M. Wt: 301.2 g/mol
InChI Key: RDIHYWOBRHKJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It was first synthesized in the 1960s and has since been used for scientific research purposes. Diclazepam has been found to have various biochemical and physiological effects, making it a valuable tool for research in pharmacology, neuroscience, and other related fields.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide is similar to other benzodiazepines. It binds to the benzodiazepine site on the GABA-A receptor, enhancing the activity of GABA, the main inhibitory neurotransmitter in the brain. This results in increased chloride ion influx into the neurons, leading to hyperpolarization and decreased neuronal excitability. The net effect is anxiolysis, sedation, and muscle relaxation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including anxiolysis, sedation, muscle relaxation, and anticonvulsant properties. It has been found to decrease the activity of the sympathetic nervous system and increase the activity of the parasympathetic nervous system. This compound has also been shown to have effects on the cardiovascular system, including decreased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide has several advantages as a research tool. It has a long half-life, making it useful for studying the chronic effects of benzodiazepines. It is also highly selective for the GABA-A receptor, making it a valuable tool for investigating the role of this receptor in various physiological processes. However, this compound also has limitations. It can be difficult to control the dose and duration of exposure, leading to potential confounding effects. Additionally, because this compound is a controlled substance, it can be difficult to obtain and use in research.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide. One area of interest is the development of new benzodiazepines with improved selectivity and efficacy. Another area of research is the investigation of the long-term effects of benzodiazepine use on cognitive function and mental health. Additionally, further research is needed to understand the role of GABA-A receptors in various physiological processes and to develop new drugs that target these receptors.

Synthesis Methods

N-(2,3-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide can be synthesized through a multi-step process starting from 2,3-dichlorobenzoyl chloride and 4-methylpiperidine. The reaction involves the use of various reagents and solvents, including triethylamine, dichloromethane, and acetic anhydride. The final product is obtained after purification through recrystallization or chromatography.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide has been widely used in scientific research to study the effects of benzodiazepines on the central nervous system. It has been found to have anxiolytic, sedative, and hypnotic properties, similar to other benzodiazepines such as diazepam and lorazepam. This compound has also been used to investigate the mechanism of action of benzodiazepines and their interactions with GABA receptors.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c1-10-5-7-18(8-6-10)9-13(19)17-12-4-2-3-11(15)14(12)16/h2-4,10H,5-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIHYWOBRHKJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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